molecular formula C10H13NO2 B15317267 Methyl 2-[(4-methylphenyl)amino]acetate

Methyl 2-[(4-methylphenyl)amino]acetate

Cat. No.: B15317267
M. Wt: 179.22 g/mol
InChI Key: FMEIJHJONLPORQ-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methylphenyl)amino]acetate is an organic compound featuring a methyl ester group linked to an acetamide backbone substituted with a 4-methylphenyl moiety. These compounds are typically synthesized for applications in pharmaceuticals, materials science, and organic chemistry intermediates. The 4-methylphenyl group confers moderate lipophilicity, while the ester and amino groups enable hydrogen bonding and reactivity, making it a versatile scaffold for further functionalization .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-(4-methylanilino)acetate

InChI

InChI=1S/C10H13NO2/c1-8-3-5-9(6-4-8)11-7-10(12)13-2/h3-6,11H,7H2,1-2H3

InChI Key

FMEIJHJONLPORQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-methylphenyl)amino]acetate can be achieved through several methods. One common approach involves the reaction of 4-methylphenylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 4-methylphenylamine attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 4-methylphenylamine, methyl chloroacetate, sodium hydroxide

    Solvent: Typically an organic solvent such as ethanol or methanol

    Temperature: Room temperature to slightly elevated temperatures (25-50°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-methylphenyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Alcohol derivatives

    Substitution: N-acyl or N-alkyl derivatives

Scientific Research Applications

Methyl 2-[(4-methylphenyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-[(4-methylphenyl)amino]acetate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins, thereby influencing biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between Methyl 2-[(4-methylphenyl)amino]acetate and selected analogs:

Compound Name Substituents/Functional Groups Molecular Formula Key Applications/Properties Reference
This compound (Target) 4-methylphenyl, amino, methyl ester C₁₀H₁₃NO₂ Intermediate, potential biological activity N/A
Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate Chloro, methoxy, dihydrofuran, ester C₉H₁₁ClN₂O₄ Crystallography studies, reactive oxo group
Propyl 2-(4-methylbenzenesulfonamido)benzoate Sulfonamide, propyl ester, 4-methylphenyl C₁₇H₁₉NO₄S Antibacterial research, sulfonamide class
Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]acetate Amino phenoxy, methyl ester C₁₆H₁₇NO₃ Pharmaceutical intermediates
[2-[(4-methylphenyl)sulfonylamino]acetate derivatives Sulfonylamino, variable ester/backbone groups Varies Enzyme inhibition, prodrug design

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro and nitro substituents (e.g., ) increase reactivity for nucleophilic substitution, whereas methoxy and methyl groups (e.g., Target, ) enhance stability and lipophilicity.
  • Sulfonamide vs. Acetamide : Sulfonamide-containing analogs () exhibit stronger hydrogen-bonding capacity and are often explored for antimicrobial activity, unlike the acetamide-based target compound.

Physicochemical Properties

Compound Crystallographic Data (R factor) Solubility Trends Key Bond Angles/Lengths Reference
Methyl 2-[(4-chloro-dihydrofuran)amino]acetate R = 0.036; wR = 0.088 Low in water, soluble in DMSO O2–C1–C2: 130.7°; N1–C6–H6A: 109.2°
Propyl 2-(4-methylbenzenesulfonamido)benzoate Not reported Moderate in organic solvents Sulfonamide S–N bond: ~1.63 Å
Methyl 2-[4-(4-aminophenoxy)phenyl]acetate Not reported High polarity due to amino group Ether O–C bond: ~1.43 Å

Key Observations :

  • The target compound’s methyl ester and 4-methylphenyl group likely result in moderate solubility in polar aprotic solvents (e.g., acetone, DMF), similar to and .
  • Crystallographic precision (e.g., R factor 0.036 in ) suggests analogs with rigid backbones (e.g., dihydrofuran) adopt well-defined conformations, whereas flexible acetamide derivatives may exhibit variable packing.

Key Observations :

  • Esterification and amidation are common steps (). The target compound could be synthesized via coupling of 4-methylphenylamine with methyl bromoacetate.
  • Purity ≥95% () is achievable with advanced purification techniques (e.g., column chromatography).

Key Observations :

  • Unlike sulfonamides or coumarin derivatives, the target compound’s simpler structure may limit direct pharmacological use but enhances its utility as a synthetic intermediate.
  • Regulatory considerations (e.g., ) highlight the need to differentiate the target from controlled precursors.

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